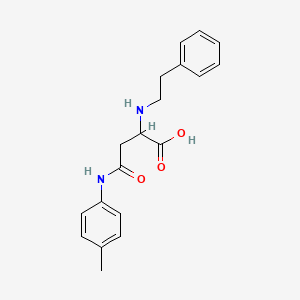

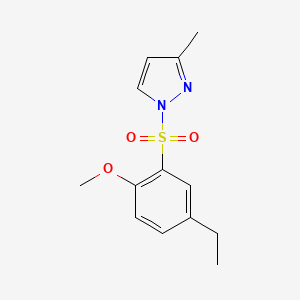

![molecular formula C20H22N4O3S B2489201 5-Cyclopentylsulfanyl-7-(4-Methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidin-2,4-dion CAS No. 852171-50-7](/img/structure/B2489201.png)

5-Cyclopentylsulfanyl-7-(4-Methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidin-2,4-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimido[4,5-d]pyrimidine compounds typically involves complex organic reactions that yield a core structure relevant to biologically active compounds. An example includes the efficient synthesis of the pyrido[1,2-c]pyrimidine core structure through a nearly quantitative ring-closing reaction, highlighting the scaffold’s potential for diverse biological activities (Rosen, German, & Kerns, 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by features like planar fused-ring systems, linked by hydrogen bonds into centrosymmetric dimers, and further into chains by various interactions. For instance, certain pyrido[5,6-d]pyrimidine derivatives form chains of rings through N-H...O hydrogen bonds, demonstrating the intricate molecular interactions that stabilize their structures (Low et al., 2004).

Chemical Reactions and Properties

Pyrimido[4,5-d]pyrimidine derivatives undergo regioselective amination and alkylamination, leading to various amino derivatives under specific conditions. These reactions emphasize the chemical reactivity and functional group transformations possible within this class of compounds (Gulevskaya et al., 1994).

Physical Properties Analysis

The physical properties, including crystal structure and intermolecular interactions, are crucial for understanding the behavior of these compounds under different conditions. Studies on similar pyrido[2,3-d]pyrimidine derivatives have shown varied crystal structures due to different aryl substitutions, demonstrating the impact of molecular modifications on physical properties (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimido[4,5-d]pyrimidine derivatives are influenced by their molecular structure, leading to specific reactivity patterns. For example, the nucleophilic cleavage of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione by primary amines to yield specific derivatives highlights the compound’s susceptibility to nucleophilic attack and the potential for generating a wide array of derivatives (Clark & Morton, 1974).

Wissenschaftliche Forschungsanwendungen

- Die minimalen Hemmkonzentrationen (MHK) variieren je nach pathogenem Organismus und liegen zwischen 3,91 und 500 µg/mL. Die minimale bakterizide/fungizide Konzentration (MBK/MFK) beträgt das 2- bis 4-fache des MHK-Wertes .

- Diese Verbindungen zielen gezielt auf Krebszellen ab, während normale Vero-Zellen geschont werden, was sie zu vielversprechenden Kandidaten für weitere Untersuchungen in der Krebstherapie macht .

- Die Pyrimidin-2,4-dion-Derivate können als potenzielle PARP-1-Inhibitoren wirken und zur Krebsbehandlung beitragen .

- Weitere Untersuchungen könnten seine Wirkung gegen virale Krankheitserreger untersuchen, insbesondere angesichts der globalen Gesundheitsherausforderungen, die von Viren ausgehen .

Antibakterielle Aktivität

Antikrebs-Potenzial

Modulation des DNA-Reparaturmechanismus

Antivirale Forschung

Arzneimittelentwicklung und -optimierung

Biochemische Studien

Wirkmechanismus

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

Zukünftige Richtungen

The future directions in the research of these compounds could involve further optimization of the synthesis method, exploration of their biological activities against a wider range of pathogens, and investigation of their potential applications in the treatment of various diseases . Additionally, the development of novel pyrimidine derivatives with enhanced biological activities and minimal toxicity could be a promising area of future research .

Eigenschaften

IUPAC Name |

5-cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23-17-15(19(25)24(2)20(23)26)18(28-14-6-4-5-7-14)22-16(21-17)12-8-10-13(27-3)11-9-12/h8-11,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSFYEKMFDRGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SC4CCCC4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

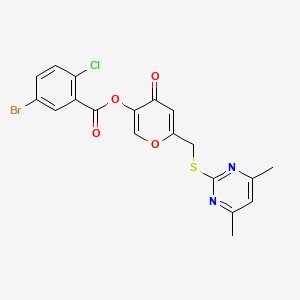

![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

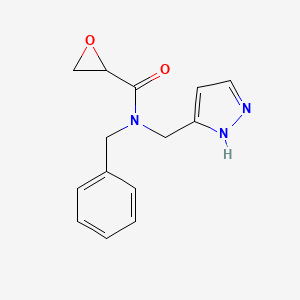

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2489124.png)

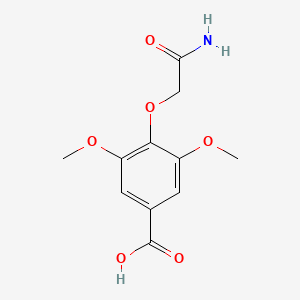

![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)

![2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B2489128.png)

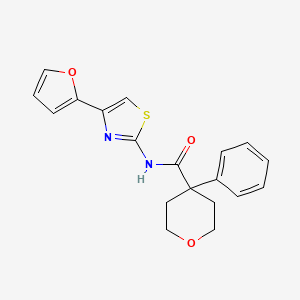

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

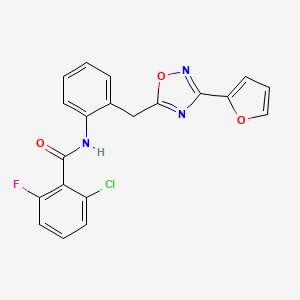

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)